molecular formula C22H33N5O7 B12608818 L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine CAS No. 648883-52-7

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine

Katalognummer: B12608818
CAS-Nummer: 648883-52-7
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: WMBFUJWNMYEBRL-MBGYTDRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine is a peptide composed of five amino acids: alanine, phenylalanine, serine, valine, and glycine. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (serine, phenylalanine, and alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Studied for its role in protein-protein interactions and cellular signaling.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of peptide-based materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that promote cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (phenylalanine, valine) and hydrophilic (serine, glycine) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Eigenschaften

CAS-Nummer

648883-52-7

Molekularformel

C22H33N5O7

Molekulargewicht

479.5 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C22H33N5O7/c1-12(2)18(22(34)24-10-17(29)30)27-21(33)16(11-28)26-20(32)15(25-19(31)13(3)23)9-14-7-5-4-6-8-14/h4-8,12-13,15-16,18,28H,9-11,23H2,1-3H3,(H,24,34)(H,25,31)(H,26,32)(H,27,33)(H,29,30)/t13-,15-,16-,18-/m0/s1

InChI-Schlüssel

WMBFUJWNMYEBRL-MBGYTDRXSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N

Kanonische SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.